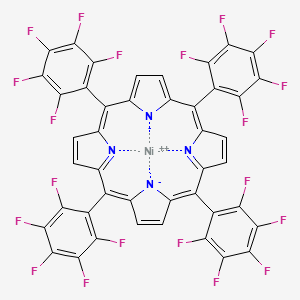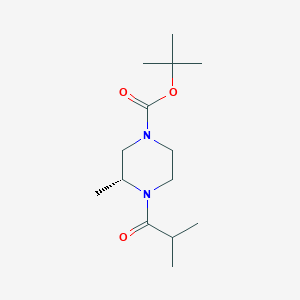
2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with chloro, fluoroethoxy, and methylamino groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide typically involves multiple steps, including the formation of the pyrimidine core, introduction of the chloro and fluoroethoxy groups, and the final coupling with the N-methylbenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide: Similar structure but with different substituents.
This compound: Variations in the pyrimidine core or the benzamide moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H29ClFN7O2 |
|---|---|
Peso molecular |
514.0 g/mol |
Nombre IUPAC |
2-[[5-chloro-2-[2-(2-fluoroethoxy)-4-[3-(methylamino)pyrrolidin-1-yl]anilino]pyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C25H29ClFN7O2/c1-28-16-9-11-34(15-16)17-7-8-21(22(13-17)36-12-10-27)32-25-30-14-19(26)23(33-25)31-20-6-4-3-5-18(20)24(35)29-2/h3-8,13-14,16,28H,9-12,15H2,1-2H3,(H,29,35)(H2,30,31,32,33) |
Clave InChI |
LIQZKLKAIKZIJB-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCN(C1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Pyrrolo[1,2-a]quinoxalin-9-amine](/img/structure/B12960680.png)





![2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B12960721.png)


